

Solubility and stability of 5-(4-Formylphenyl)nicotinic acid in different solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-(4-Formylphenyl)nicotinic acid**

Cat. No.: **B112788**

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **5-(4-Formylphenyl)nicotinic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of **5-(4-Formylphenyl)nicotinic acid**, focusing on its solubility in various solvents and its chemical stability under stress conditions. Understanding these characteristics is critical for the advancement of this compound in pharmaceutical development and other research applications. This document outlines detailed experimental protocols for determining solubility and assessing degradation pathways. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate comprehension.

Introduction

5-(4-Formylphenyl)nicotinic acid (CAS 566198-28-5) is a bifunctional organic compound with the molecular formula $C_{13}H_9NO_3$ and a molecular weight of 227.22 g/mol [1]. Its structure, featuring both a carboxylic acid and an aldehyde group, suggests a unique chemical reactivity and potential for various applications, including as a building block in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for formulation development, process optimization, and ensuring the quality and efficacy of any

resulting products. This guide details the methodologies to systematically evaluate these critical parameters.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and successful formulation. The following sections outline the procedures for characterizing the solubility of **5-(4-Formylphenyl)nicotinic acid** in a range of relevant solvents.

Experimental Protocol for Equilibrium Solubility Determination

Equilibrium solubility is determined by adding an excess of the compound to a known volume of solvent and allowing the system to reach equilibrium.

Materials:

- **5-(4-Formylphenyl)nicotinic acid**
- A selection of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), polyethylene glycol 400 (PEG 400), propylene glycol)
- Vials with screw caps
- Shaker or rotator at a constant temperature
- Centrifuge
- High-performance liquid chromatography (HPLC) system with a suitable column and detector

Procedure:

- Add an excess amount of **5-(4-Formylphenyl)nicotinic acid** to a vial containing a known volume (e.g., 1 mL) of the selected solvent.

- Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C and 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
- Centrifuge the samples to separate the undissolved solid from the supernatant.
- Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.
- Quantify the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

Predicted Solubility Data Presentation

The following tables are structured to present the solubility data that would be obtained from the described experimental protocol.

Table 1: Equilibrium Solubility of **5-(4-Formylphenyl)nicotinic acid** at 25°C

Solvent	Solubility (mg/mL)	Solubility (µg/mL)	Molar Solubility (mol/L)
Water			
Ethanol			
Methanol			
Acetone			
Acetonitrile			
DMSO			
PEG 400			
Propylene Glycol			

Table 2: Equilibrium Solubility of **5-(4-Formylphenyl)nicotinic acid** at 37°C

Solvent	Solubility (mg/mL)	Solubility (µg/mL)	Molar Solubility (mol/L)
Water			
Ethanol			
Methanol			
Acetone			
Acetonitrile			
DMSO			
PEG 400			
Propylene Glycol			

Stability Profile

Forced degradation studies, also known as stress testing, are conducted to identify the likely degradation products and establish the intrinsic stability of a compound.[\[2\]](#)[\[3\]](#) These studies are a crucial component of drug development and help in the development of stability-indicating analytical methods.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocol for Forced Degradation Studies

Forced degradation studies expose the compound to stress conditions that are more severe than accelerated stability conditions.

Materials:

- **5-(4-Formylphenyl)nicotinic acid**
- Hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

- Temperature-controlled oven
- Photostability chamber
- HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)

Procedure:

- Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Keep the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period.
- Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Maintain the solution at room temperature for a set duration.
- Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store the solution at room temperature, protected from light.
- Thermal Degradation: Expose a solid sample of the compound to high temperatures (e.g., 80°C) for an extended period.
- Photolytic Degradation: Expose both solid and solution samples of the compound to light in a photostability chamber according to ICH Q1B guidelines.
- At appropriate time points, withdraw samples, neutralize if necessary, and analyze by HPLC-PDA or HPLC-MS to determine the percentage of degradation and to identify any degradation products.

Predicted Stability Data Presentation

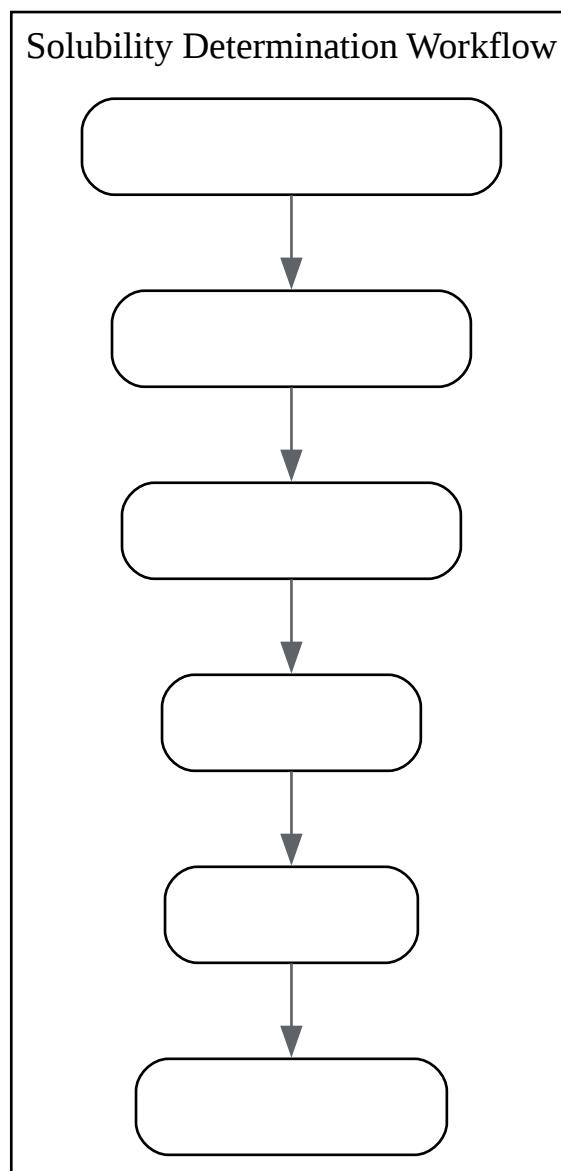
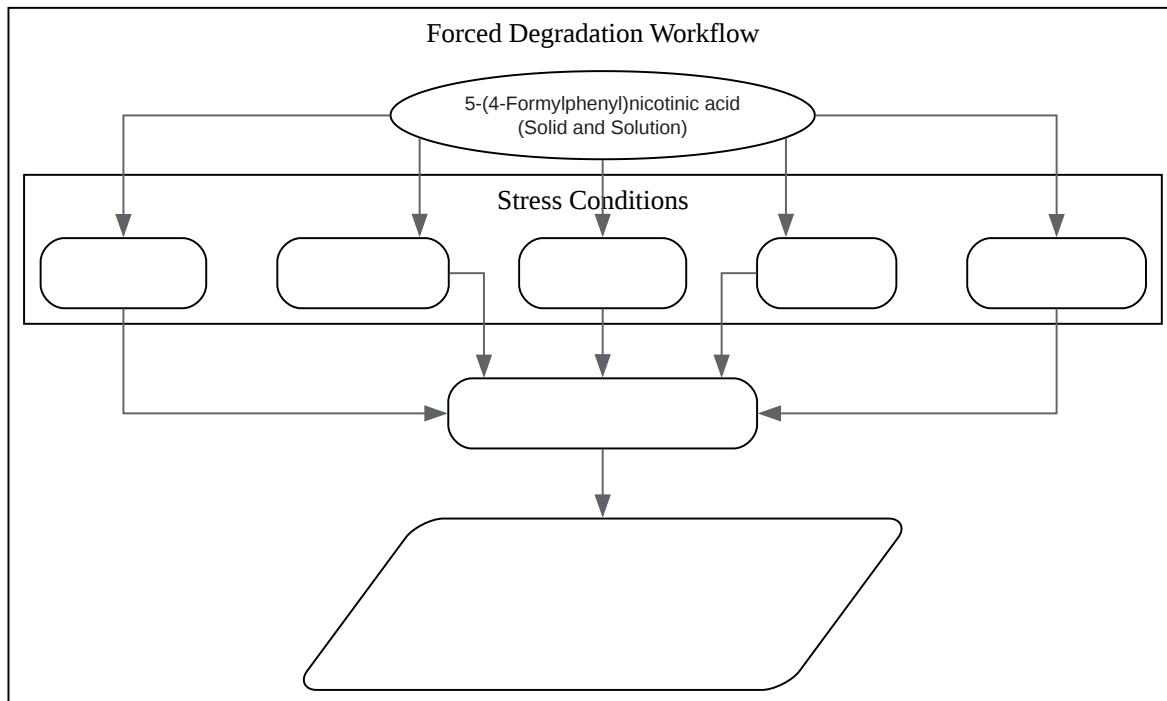

The results from the forced degradation studies would be summarized as follows.

Table 3: Summary of Forced Degradation Studies for **5-(4-Formylphenyl)nicotinic acid**

Stress Condition	Duration	Temperature	% Degradation	Number of Degradants	Major Degradant (RT)
0.1 M HCl					
0.1 M NaOH					
3% H ₂ O ₂					
Thermal (Solid State)					
Photolytic (Solid State)					
Photolytic (Solution)					


Visualized Workflows

The following diagrams illustrate the experimental workflows for determining solubility and stability.

[Click to download full resolution via product page](#)

Caption: Workflow for Equilibrium Solubility Determination.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. acdlabs.com [acdlabs.com]
- 3. [Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline](http://pharmaguideline.com) [pharmaguideline.com]

- 4. biopharminternational.com [biopharminternational.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. ajponline.com [ajponline.com]
- To cite this document: BenchChem. [Solubility and stability of 5-(4-Formylphenyl)nicotinic acid in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112788#solubility-and-stability-of-5-4-formylphenyl-nicotinic-acid-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com